1H-pyrido[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1H-pyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-1-2-8-3-6(5)9-4-10-7/h1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOPAFMMLWUTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC2=C1C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution and Cyclocondensation
Early synthetic strategies for pyrido[3,4-d]pyrimidin-4-one derivatives relied on nucleophilic aromatic substitution (NAS) and cyclocondensation reactions. A representative approach involves the reaction of 3-aminopyridine-4-carboxylic acid derivatives with amidine compounds under basic conditions. For instance, sodium acetate-catalyzed reflux in ethylene glycol monomethyl ether facilitates the formation of the pyrido[3,4-d]pyrimidin-4-one core. Key advantages include:
Reaction Optimization
Optimization studies reveal that molar ratios of reactants significantly impact yield. A 1:4:3 ratio of 3-aminopyridine-4-carboxylic acid, amidine, and sodium acetate maximizes product formation (Table 1). Prolonged reflux durations (>6 hours) further enhance conversion rates, though excessive heating promotes side reactions such as dimerization.
Table 1: Impact of Reactant Ratios on 6-Chloro-1H-Pyrido[3,4-d]pyrimidin-4-one Yield
| 3-Aminopyridine-4-carboxylic Acid : Amidines : NaOAc | Yield (%) |
|---|---|
| 1:3:2 | 72 |
| 1:4:3 | 88 |
| 1:5:4 | 85 |
Advanced Methodologies for Functionalized Derivatives
Thermal Cyclization and Decarboxylation
An alternative route employs thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates. Heating these precursors in diphenyl ether at 260°C induces cyclodehydration, followed by decarboxylation to yield halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones. This method is particularly effective for introducing halogens (Cl, Br, I) at the 6-position, critical for modulating bioactivity.
Key Observations :
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Solvent selection : Diphenyl ether’s high boiling point (258°C) ensures efficient heat transfer, minimizing charring.
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Side reactions : Competitive [4+2] cyclodimerization occurs with electron-deficient amidines, producing naphthyridinone byproducts (e.g., 27 and 29).
Table 2: Yields of Halogenated Derivatives via Thermal Cyclization
| Halogen (X) | Product | Yield (%) |
|---|---|---|
| Cl | 6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | 78 |
| Br | 6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one | 65 |
| I | 6-Iodo-4H-pyrido[1,2-a]pyrimidin-4-one | 58 |
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
The compound with Chemical Abstracts Service number 590102 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Addition: Addition reactions can occur, leading to the formation of new compounds with additional functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of the compound with Chemical Abstracts Service number 590102 include oxidizing agents, reducing agents, acids, bases, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of the compound with Chemical Abstracts Service number 590102 depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, substituted, and addition derivatives with unique chemical properties.
Scientific Research Applications
The compound with Chemical Abstracts Service number 590102 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications and its effects on biological systems.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of the compound with Chemical Abstracts Service number 590102 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the compound’s chemical structure and the biological system in which it is studied
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrimidinone Derivatives
Key Observations:
Ring Fusion Position: Pyrido[3,4-d]pyrimidin-4-one (target compound) differs from pyrido[4,3-d]pyrimidin-4-one in the fusion position of the pyridine and pyrimidinone rings, altering electronic properties and binding affinity . Pyrazolo[3,4-d]pyrimidin-4-one () replaces the pyridine ring with a pyrazole, enhancing planarity and π-π stacking interactions in anticancer applications .
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The nitro group in compound 10e () increases electrophilicity, enhancing DNA intercalation and antitumor potency .
- Fluorine Substitution : 7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one () improves metabolic stability and kinase selectivity due to fluorine's electronegativity and small size .
- Bulkier Substituents : Piperidinyl and benzyl groups in 53a () enhance cell permeability and target engagement in kinase inhibition .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1H-pyrido[3,4-d]pyrimidin-4-one and its derivatives?
- Methodology : The one-pot three-component reaction is a widely used method for synthesizing pyrido[2,3-d]pyrimidine derivatives. For example, a tandem aza-Wittig and annulation reaction between iminophosphoranes, aromatic isocyanates, and substituted phenols achieves yields of 52–98% . Alternative routes include cyclization of 2-amino-4,6-dimethyl nicotinamide with aryl aldehydes, followed by oxidation to form the pyrimidinone core .
- Key Characterization : Reaction progress is monitored via TLC, and products are purified via recrystallization or column chromatography.
Q. How is the core structure of this compound characterized using spectroscopic methods?
- Methodology : Nuclear magnetic resonance (NMR) is critical for structural elucidation. For example, H NMR spectra confirm proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, NH groups at δ 10–12 ppm). C NMR identifies carbonyl carbons near δ 160–170 ppm . IR spectroscopy verifies carbonyl stretches (~1650–1700 cm) and NH vibrations (~3200 cm) . Mass spectrometry (MS) and elemental analysis validate molecular weights and compositions .
Q. What are the common substituents introduced to enhance physicochemical properties?
- Methodology : Substituents like aryloxycarbonylalkoxy, alkylthio, and sulfonyl groups improve solubility and bioactivity. For instance, 6-(4-alkoxycarbonylalkoxy)phenoxy derivatives enhance herbicidal activity . Halogenated phenyl groups (e.g., 4-chloro-2-hydroxy-5-methylphenyl) boost xanthine oxidase inhibition . Substituents at positions 2 and 8 (e.g., thiazolyl or piperidinyl groups) modulate target binding in kinase inhibitors .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data among structurally similar derivatives?
- Methodology : Comparative analysis of substituent effects is essential. For example, in xanthine oxidase inhibition, 3-amino-6-(4-chloro-2-hydroxy-5-methylphenyl) derivatives (IC ≈ 0.5 µM) outperform non-halogenated analogs due to enhanced electron-withdrawing effects and hydrophobic interactions . Contradictions in antimicrobial activity (e.g., 7-benzyl-2-methyl derivatives) may arise from differences in bacterial membrane permeability, resolved via logP calculations and molecular dynamics simulations .
Q. What computational approaches are used to predict the biological activity and toxicity of this compound derivatives?
- Methodology : In silico tools like molecular docking (AutoDock, Glide) predict binding affinities to targets such as xanthine oxidase or kinases. For example, docking studies reveal that 8-(1,3-thiazol-4-yl) derivatives form hydrogen bonds with ATP-binding pockets . Toxicity prediction using platforms like ProTox-II assesses hepatotoxicity and mutagenicity . Physicochemical properties (e.g., polar surface area <140 Å, logP <5) are optimized for blood-brain barrier penetration .
Q. What strategies optimize synthetic yields in multi-component reactions for pyrido-pyrimidinone derivatives?
- Methodology : Reaction conditions (solvent, temperature, catalyst) are critical. For example, using DMF as a solvent at 80°C improves aza-Wittig reaction yields (up to 98%) by stabilizing intermediates . Catalysts like triethylamine or microwave irradiation reduce reaction times . Substituent steric effects must be minimized; bulky groups at position 3 lower yields due to hindered cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
